![molecular formula C6H11NO2 B3003743 3,7-Dioxa-9-azabicyclo[3.3.1]nonane CAS No. 873336-52-8](/img/structure/B3003743.png)
3,7-Dioxa-9-azabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dioxa-9-azabicyclo[331]nonane is a bicyclic compound that features a nitrogen atom and two oxygen atoms within its structure This compound is known for its unique structural properties, which make it an interesting subject of study in organic chemistry
Mechanism of Action
Target of Action
The primary target of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane is the AMPA receptor , a type of glutamate receptor that plays a crucial role in the functioning of the mammalian central nervous system .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of AMPA receptors . This means it enhances the activity of these receptors without directly activating them. It binds to a different location on the AMPA receptor than other known PAM AMPA groups .
Biochemical Pathways
The activation of AMPA receptors by this compound leads to an increase in the currents of AMPA receptors . This modulation of the glutamatergic system can have various downstream effects, including the enhancement of cognitive functions and memory .
Result of Action
The modulation of AMPA receptors by this compound can lead to a pronounced cognitive-stimulating effect . This makes it potentially useful in treating various neurological disorders, such as Alzheimer’s disease, depression, schizophrenia, Parkinson’s disease, attention deficit/hyperactivity disorder (ADHD), mood disorders, and drug dependence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the desired bicyclic framework . This method involves the use of samarium diiodide as a reducing agent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,7-Dioxa-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of nitrogen and oxygen atoms within the bicyclic structure allows for diverse reactivity.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
3,7-Dioxa-9-azabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3,7-Dioxa-9-azabicyclo[3.3.1]nonane can be compared with other similar bicyclic compounds, such as:
9-Azabicyclo[3.3.1]nonane: Lacks the oxygen atoms present in this compound, resulting in different chemical reactivity and applications.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms instead of oxygen, leading to distinct properties and uses.
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Incorporates selenium and sulfur atoms, which impart unique characteristics compared to the oxygen-containing analog.
The uniqueness of 3,7-Dioxa-9-azabicyclo[33
Properties
IUPAC Name |
3,7-dioxa-9-azabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5-2-9-4-6(7-5)3-8-1/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUACECKDDIIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873336-52-8 |
Source


|
| Record name | 3,7-dioxa-9-azabicyclo[3.3.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
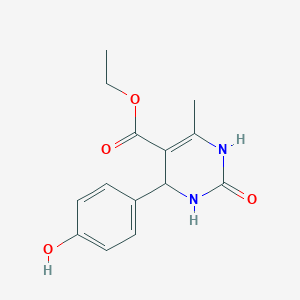
![4-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID](/img/structure/B3003662.png)
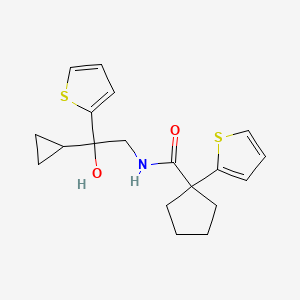
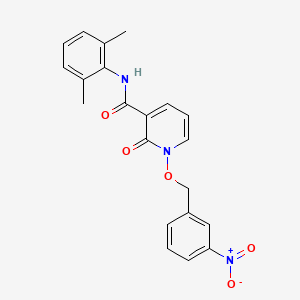

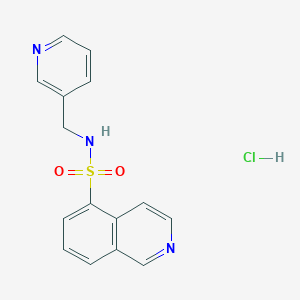
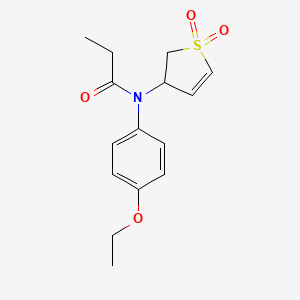

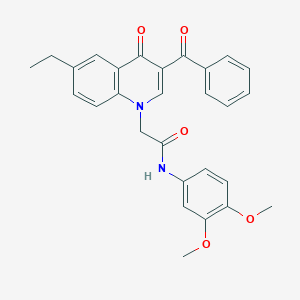

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)
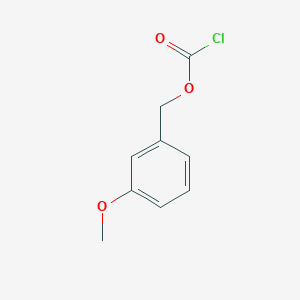
![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B3003682.png)

